molecular formula C7H4Cl2FNO B1403172 2,3-Dichloro-5-fluorobenzamide CAS No. 1804514-13-3

2,3-Dichloro-5-fluorobenzamide

Cat. No. B1403172
M. Wt: 208.01 g/mol
InChI Key: VGBJIOAZBMHRSQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzamide, also known as DCFB, is an organic compound belonging to the family of amides. It is a white, odourless solid, with a melting point of 177-179°C and a molecular formula of C7H3Cl2FNO. DCFB is a widely used reagent in the laboratory, due to its unique properties and its ability to undergo a variety of reactions. It is used in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and other industrial chemicals.

Mechanism Of Action

2,3-Dichloro-5-fluorobenzamide is an amide, which means it is an organic compound that contains a carbonyl group (C=O) linked to an amine group (N-H). The amide group is responsible for the reactivity of 2,3-Dichloro-5-fluorobenzamide, as it can undergo a variety of reactions, including nucleophilic substitution, acylation, and condensation reactions.

Biochemical And Physiological Effects

2,3-Dichloro-5-fluorobenzamide is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it does not appear to have any adverse effects on human health.

Advantages And Limitations For Lab Experiments

2,3-Dichloro-5-fluorobenzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without degradation. In addition, 2,3-Dichloro-5-fluorobenzamide is a versatile reagent, and can be used to synthesize a variety of compounds. However, 2,3-Dichloro-5-fluorobenzamide is also a strong acid, and must be handled with care, as it can cause skin irritation and other adverse effects.

Future Directions

In the future, 2,3-Dichloro-5-fluorobenzamide may be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, 2,3-Dichloro-5-fluorobenzamide may be used in the synthesis of more efficient catalysts, which could lead to the development of more efficient synthetic methods. 2,3-Dichloro-5-fluorobenzamide may also be used in the synthesis of more efficient materials, such as polymers and nanomaterials. Finally, 2,3-Dichloro-5-fluorobenzamide may be used in the development of more efficient catalysts for the production of biofuels and other renewable energy sources.

Scientific Research Applications

2,3-Dichloro-5-fluorobenzamide has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. 2,3-Dichloro-5-fluorobenzamide is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 2,3-Dichloro-5-fluorobenzamide is used in the synthesis of dyes, pigments, and other materials.

properties

IUPAC Name

2,3-dichloro-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBJIOAZBMHRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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